molecular formula C11H13N3OS B2824388 4-(1,3-Benzothiazol-2-yl)butanehydrazide CAS No. 21344-58-1

4-(1,3-Benzothiazol-2-yl)butanehydrazide

Cat. No.: B2824388
CAS No.: 21344-58-1
M. Wt: 235.31
InChI Key: CVKSGECMVPIYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

4-(1,3-Benzothiazol-2-yl)butanehydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives are known to inhibit certain enzymes involved in disease pathways, making them potential candidates for drug development .

Comparison with Similar Compounds

4-(1,3-Benzothiazol-2-yl)butanehydrazide can be compared with other benzothiazole derivatives, such as:

  • 2-(1,3-Benzothiazol-2-yl)ethanol
  • 2-(1,3-Benzothiazol-2-yl)acetic acid
  • 2-(1,3-Benzothiazol-2-yl)aniline

These compounds share the benzothiazole core structure but differ in their functional groups, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c12-14-10(15)6-3-7-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKSGECMVPIYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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